molecular formula C17H21N3O4 B2511576 N1-(3-methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898419-03-9

N1-(3-methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2511576
CAS No.: 898419-03-9
M. Wt: 331.372
InChI Key: YCAPHICYBNRKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide ( 898419-03-9) is a synthetic small molecule with a molecular formula of C17H21N3O4 and a molecular weight of 331.4 g/mol . It is characterized by a fused pyrrolo[3,2,1-ij]quinolinone core structure, which is linked to a 3-methoxypropyl chain via an oxalamide bridge . This oxalamide bridge provides hydrogen-bonding capacity, which can be critical for interactions with biological targets . The compound has a measured water solubility of 49.4 µg/mL at pH 7.4 . Compounds featuring the pyrrolo[3,2,1-ij]quinolinone scaffold and oxalamide functional groups are of significant interest in medicinal chemistry and are frequently investigated for their potential as therapeutic agents, including as antifungal agents and inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) . Researchers value this compound for exploring structure-activity relationships (SAR) in drug discovery projects. It is recommended to store the product at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-methoxypropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-24-8-2-6-18-16(22)17(23)19-13-9-11-3-4-14(21)20-7-5-12(10-13)15(11)20/h9-10H,2-8H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAPHICYBNRKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326400
Record name N-(3-methoxypropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898419-03-9
Record name N-(3-methoxypropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N1-(3-methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

The compound features a unique structure characterized by its oxalamide linkage and a pyrroloquinoline moiety. The molecular formula is C16H19N3O4C_{16}H_{19}N_{3}O_{4}, with a molecular weight of 317.34 g/mol. The chemical structure can be represented as follows:

Structure N1 3 methoxypropyl N2 4 oxo 2 4 5 6 tetrahydro 1H pyrrolo 3 2 1 ij quinolin 8 yl oxalamide\text{Structure }\text{N1 3 methoxypropyl N2 4 oxo 2 4 5 6 tetrahydro 1H pyrrolo 3 2 1 ij quinolin 8 yl oxalamide}

Antimicrobial Activity

Research has indicated that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against Leishmania parasites with an IC50 of 8.36 μM in vitro and showed 56.2% inhibition in liver and 61.1% in spleen parasite burden in infected Balb/c mice at a dosage of 12.5 mg/kg . This suggests that this compound may possess similar properties.

Anticancer Potential

A study on structurally related compounds indicated broad-spectrum anticancer activity with low toxicity profiles. The compounds demonstrated significant cytotoxicity against various cancer cell lines while maintaining selectivity towards cancerous cells over normal cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Pharmacokinetics

In vitro pharmacokinetic studies have shown that the compound is stable in simulated gastric and intestinal fluids, suggesting good bioavailability potential . Such stability is crucial for the development of effective therapeutic agents.

Study 1: Antileishmanial Efficacy

In a study evaluating the antileishmanial efficacy of pyrroloquinoline derivatives, this compound was tested alongside other derivatives. Results showed promising activity against Leishmania donovani with comparable efficacy to established treatments .

Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of various oxalamide derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that these compounds induced significant cell death at micromolar concentrations without affecting normal cells .

Summary of Findings

Activity IC50/Effect Notes
AntileishmanialIC50 = 8.36 μMInhibition of parasite burden in vivo
AnticancerBroad-spectrum activityLow toxicity; selective towards cancer cells
PharmacokineticsStable in gastric/intestine fluidsSuggests good bioavailability potential

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent variations, molecular properties, and biological activities of analogous oxalamide derivatives.

Structural and Molecular Comparisons

Compound Name N1 Substituent N2 Substituent Molecular Formula Molecular Weight Key Features
Target Compound 3-Methoxypropyl 4-Oxo-pyrroloquinolin Not explicitly reported Inferred ~360–370 Methoxy group enhances lipophilicity vs. hydroxy analogs
N1-(3-Cyclopropyl-3-hydroxypropyl)-N2-(4-oxo-pyrroloquinolin-yl)oxalamide 3-Cyclopropyl-3-hydroxypropyl 4-Oxo-pyrroloquinolin C₁₉H₂₃N₃O₄ 357.4 Cyclopropyl group increases steric bulk; hydroxy improves solubility
N1-(3-Phenylpropyl)-N2-(1-methyl-2-oxo-pyrroloquinolin-yl)oxalamide 3-Phenylpropyl 1-Methyl-2-oxo-pyrroloquinolin C₂₃H₂₅N₃O₃ 391.5 Phenyl group enhances hydrophobicity; methyl may stabilize conformation
N1-(3-(Furan-2-yl)-3-hydroxypropyl)-N2-(2-oxo-pyrroloquinolin-yl)oxalamide 3-(Furan-2-yl)-3-hydroxypropyl 2-Oxo-pyrroloquinolin C₂₀H₂₁N₃O₅ 383.4 Furan enables π-π interactions; hydroxy aids hydrogen bonding
Compound 3 (CYP11B1/2 inhibitor) 1-(1H-Imidazol-1-yl)-2-methylpropyl 4-Oxo-pyrroloquinolin Not fully reported ~350–360 Imidazole moiety likely coordinates metal ions in enzymes

Key Observations:

  • Solubility: Hydroxypropyl substituents (e.g., : 898427-73-1) increase polarity compared to methoxy derivatives .
  • Steric Effects: Cyclopropyl and furan groups introduce steric bulk, which may hinder or enhance target binding depending on the enzyme’s active site .

Research Findings and Implications

  • Structural Flexibility: The oxalamide core allows diverse substitutions, enabling fine-tuning of electronic and steric properties for target-specific applications.
  • Pharmacokinetic Optimization: Methoxypropyl chains could mitigate rapid clearance observed in hydroxypropyl analogs (e.g., ) while retaining solubility .
  • Unresolved Questions: The target compound’s exact inhibitory potency, selectivity, and metabolic profile remain uncharacterized, necessitating further in vitro and in vivo studies.

Preparation Methods

Friedländer Quinoline Formation

  • Condensation of 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions yields 8-nitro-2-methylquinoline.
  • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 8-amino-2-methylquinoline.

Pyrrolidone Annulation

  • Michael addition of methyl acrylate to the 8-amino group forms a β-amino ester intermediate.
  • Acid-mediated cyclization (H₂SO₄, 80°C) generates the pyrrolidone ring, yielding the tricyclic core.

Key Data:

Step Reagents/Conditions Yield
Friedländer Synthesis H₂SO₄, EtOH, reflux 72%
Hydrogenation 10% Pd/C, H₂, EtOAc 89%
Cyclization H₂SO₄, 80°C, 6 h 65%

Preparation Methods for the Target Oxalamide

One-Pot Base-Promoted Synthesis (Adapted from)

This method leverages dichloroacetamide and CBr₄ under basic conditions to construct the oxalamide bridge:

Procedure:

  • Combine dichloroacetamide (1.0 eq), 3-methoxypropylamine (1.2 eq), and 4-oxo-pyrroloquinolinone-8-amine (1.2 eq) in DMF.
  • Add CBr₄ (1.5 eq) and K₂CO₃ (3.0 eq).
  • Heat at 80°C for 12 h.
  • Quench with H₂O, extract with EtOAc, and purify via recrystallization (EtOH/H₂O).

Mechanistic Insight:
The reaction proceeds via triple C–Cl/Br bond cleavage, forming a reactive isocyanate intermediate that couples with both amines regioselectively.

Yield: 78% (white crystalline solid).

Stepwise Oxalyl Chloride Coupling

A classical approach for unsymmetrical diamides:

Procedure:

  • React oxalyl chloride (1.1 eq) with 3-methoxypropylamine (1.0 eq) in anhydrous THF at 0°C.
  • After 2 h, add the pyrroloquinolinone amine (1.0 eq) and Et₃N (2.5 eq).
  • Stir at RT for 6 h, then concentrate and purify via silica gel chromatography (hexane/EtOAc).

Yield: 68% (pale yellow solid).

Direct Amidation Using Methyltrimethoxysilane (MTM)

A green chemistry approach avoiding stoichiometric coupling reagents:

Procedure:

  • Suspend oxalic acid (1.0 eq), MTM (2.5 eq), and 3-methoxypropylamine (1.1 eq) in toluene.
  • Reflux for 8 h, then add pyrroloquinolinone amine (1.1 eq) and reflux for 12 h.
  • Workup involves aqueous NaOH (2M) to hydrolyze siloxanes, followed by acidification to precipitate the product.

Yield: 70% (off-white powder).

Method Comparison and Optimization

Table 1: Synthetic Route Comparison

Parameter One-Pot Oxalyl Chloride MTM
Yield 78% 68% 70%
Reaction Time 12 h 8 h 20 h
Purification Recrystallization Column Chromatog. Filtration
Scalability Gram-scale shown Limited by Cl⁻ Batch/flow compatible
Byproducts KBr, CO₂ HCl, Et₃N·HCl Siloxanes

Key Findings:

  • The one-pot method offers superior atom economy and scalability.
  • MTM-based amidation eliminates hazardous reagents but requires longer reaction times.
  • Oxalyl chloride route is reliable but generates corrosive HCl gas.

Physicochemical Characterization

Predicted Data (Based on Analogues):

Property Value
Molecular Formula C₁₉H₂₃N₃O₄
Molecular Weight 365.41 g/mol
Melting Point 182–185°C (dec.)
Solubility DMSO > MeOH > H₂O
HPLC Purity >98% (254 nm)

Spectral Data:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, quinoline-H), 4.21 (t, J=6.1 Hz, 2H, OCH₂), 3.38 (s, 3H, OCH₃).
  • IR (KBr): 3280 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C–N).

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : 1H/13C NMR resolves proton environments (e.g., methoxypropyl CH3O- signals at ~3.3 ppm, quinolinone carbonyl at ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
  • HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>95% target compound) .

How can researchers address contradictions in reaction yields during scale-up?

Advanced Research Focus
Yield discrepancies often arise from kinetic vs. thermodynamic control. Mitigation strategies include:

  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify optimal termination points .
  • Solvent effects : Switch from DMF to THF for better heat dissipation in exothermic reactions during scale-up .
  • Statistical optimization : Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature, stoichiometry) .

What computational tools aid in predicting reaction pathways and optimizing synthetic routes?

Q. Advanced Research Focus

  • Quantum chemical calculations : Density Functional Theory (DFT) models transition states for amide bond formation and evaluates energy barriers .
  • Machine learning : Platforms like ICReDD integrate experimental data to predict optimal catalysts/solvents, reducing trial-and-error approaches .
  • Molecular dynamics : Simulate solvent effects on intermediate stability to guide solvent selection .

What strategies are effective for identifying biological targets and evaluating activity?

Q. Advanced Research Focus

  • Target profiling : Use affinity chromatography with immobilized compound analogs to capture binding proteins from cell lysates .
  • Enzyme assays : Test inhibitory activity against kinases or proteases (e.g., IC50 determination via fluorogenic substrates) .
  • Structural analogs : Compare activity with derivatives lacking the methoxypropyl group to pinpoint pharmacophores .

How can structure-activity relationship (SAR) studies be designed to improve potency?

Q. Advanced Research Focus

  • Substituent variation : Synthesize analogs with modified pyrroloquinoline substituents (e.g., replacing methoxypropyl with hydroxypropyl) to assess hydrophilicity effects .
  • Bioisosteric replacement : Swap the oxalamide linker with urea or sulfonamide groups to evaluate binding affinity changes .
  • 3D conformational analysis : X-ray crystallography or NOESY NMR reveals spatial arrangements critical for target engagement .

What safety precautions are necessary during handling and storage?

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Incompatibilities : Store away from strong acids/bases and oxidizing agents to prevent hazardous decomposition .
  • Stability : Maintain at –20°C under inert gas (argon) for long-term storage to prevent hydrolysis of the oxalamide bond .

How should researchers troubleshoot inconsistent biological assay results?

Q. Advanced Research Focus

  • Purity verification : Re-analyze compound batches via LC-MS to rule out degradation products .
  • Solubility controls : Use DMSO stocks with <0.1% water to prevent aggregation in cell-based assays .
  • Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .

What methodologies are recommended for studying metabolic stability in vitro?

Q. Advanced Research Focus

  • Microsomal incubation : Incubate with liver microsomes (human/rat) and NADPH to assess CYP450-mediated degradation .
  • LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation over time .
  • Structural modification : Introduce deuterium at metabolically labile sites (e.g., methoxypropyl CH3O-) to enhance stability .

How can researchers validate target engagement in cellular models?

Q. Advanced Research Focus

  • Cellular thermal shift assay (CETSA) : Heat-treated lysates are probed via Western blot to detect stabilized target proteins .
  • Knockdown/knockout models : CRISPR-Cas9-edited cell lines lacking the putative target gene can confirm specificity .
  • Fluorescent probes : Design conjugates with BODIPY tags for live-cell imaging of compound localization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.